molecular formula C11H12Cl2O2 B14055147 1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one

1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one

Cat. No.: B14055147
M. Wt: 247.11 g/mol
InChI Key: UDHWJYXFXRPLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of both chloro and ethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-5-ethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone.

Scientific Research Applications

1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Chloro-3-phenylpropane: Similar in structure but lacks the ethoxy group.

    3-Chloro-1-phenyl-1-propanone: Similar backbone but different substitution pattern.

    Chloroacetone: A simpler compound with a similar functional group.

Uniqueness: 1-Chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

1-chloro-1-(3-chloro-5-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

UDHWJYXFXRPLCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.